N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Overview
Description
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that features a pyrimidine ring substituted with an amino group, a methylthio group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate precursors such as cyanoacetate and o-methyl isourea salt
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug discovery and development
Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies to develop new treatments for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is not fully understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrimidine ring suggests that it could inhibit enzymes involved in nucleotide synthesis or metabolism, while the fluorobenzamide moiety may enhance its binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-based compounds: These compounds share a similar heterocyclic structure and exhibit a range of biological activities, including antimicrobial and anticancer effects.
Pyrimidine derivatives: Compounds such as 4-amino-2-phenylpyrimidines have been studied for their anti-inflammatory and PDE4 inhibitory activities.
Uniqueness
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both a methylthio group and a fluorobenzamide moiety is relatively uncommon and could result in unique interactions with biological targets.
Properties
IUPAC Name |
N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2S/c1-20-12-16-9(14)8(11(19)17-12)15-10(18)6-4-2-3-5-7(6)13/h2-5H,1H3,(H,15,18)(H3,14,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIAMRKMBVVAJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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